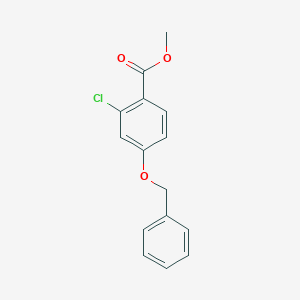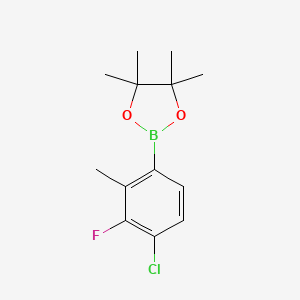
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They are particularly useful in the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical form of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is solid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester has a wide range of scientific research applications. It has been used in catalysis, drug discovery, and material science. In catalysis, this compound has been used in a variety of reactions, including nucleophilic substitution, radical cyclization, and Suzuki-Miyaura cross-coupling. In drug discovery, this compound has been used to synthesize a variety of compounds, including peptides and peptidomimetics. In material science, this compound has been used to synthesize polymers and other materials.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(4-Chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester . The protodeboronation of pinacol boronic esters is a radical approach . This interaction results in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture can influence the compound’s action, efficacy, and stability . On the other hand, pinacol boronic esters, like the compound , are usually bench stable, easy to purify, and often even commercially available .
Advantages and Limitations for Lab Experiments
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a versatile reagent that can be used in a variety of reactions. However, this compound is sensitive to air and moisture, so it must be handled carefully and stored in an airtight container. Furthermore, this compound is not very soluble in water, so it must be used in a solvent such as dichloromethane or toluene.
Future Directions
The future of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is promising, as it has a wide range of potential applications. One potential application is in the synthesis of peptides and peptidomimetics for drug discovery. Additionally, this compound could be used to synthesize polymers for use in material science. Finally, this compound could be used to catalyze a variety of reactions, such as nucleophilic substitution, radical cyclization, and Suzuki-Miyaura cross-coupling.
Synthesis Methods
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is synthesized by a two-step process. In the first step, a boronic acid is reacted with a fluoroalkyl halide to form a boronic ester. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. In the second step, the boronic ester is reacted with a pinacol ester to form the final product. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of this compound is a key factor in its use in laboratory settings. The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
Boronic esters are known to participate in various reactions, including Suzuki–Miyaura coupling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. The compound’s role in Suzuki–Miyaura coupling suggests that it may interact with palladium complexes .
Subcellular Localization
Given its role in Suzuki–Miyaura coupling, it may be found in areas of the cell where such reactions take place .
properties
IUPAC Name |
2-(4-chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQJXNOFOWBSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

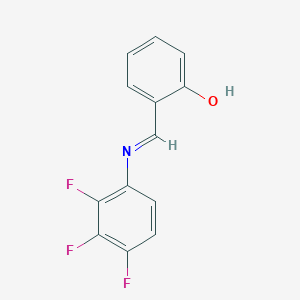


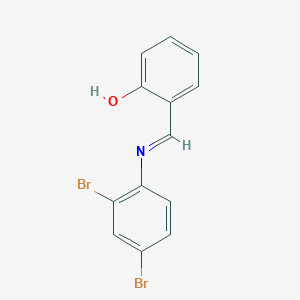


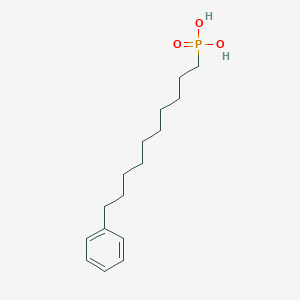
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
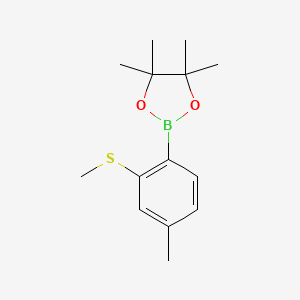
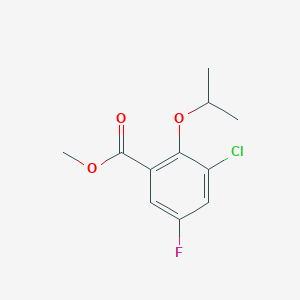
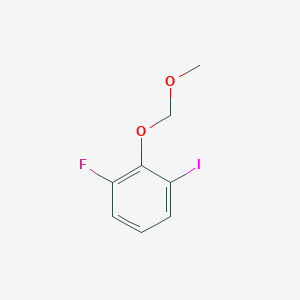

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
